2-Chloro-3-fluoro-5-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a heterocyclic compound containing a pyridine ring. It has a molecular weight of 271.46 . It is a yellow to brown solid and is used in the preparation of biologically active compounds .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine is C6H4ClFIN . The InChI code is 1S/C6H4ClFIN/c1-3-5(9)4(8)2-10-6(3)7/h2H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-5-iodo-4-methylpyridine is very slightly soluble (0.3 g/L at 25 ºC) . It has a density of 1.979±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 263.8±35.0 ºC at 760 Torr , and the flash point is 113.3±25.9 ºC .Scientific Research Applications
Halogen Exchange in Pyridines
Research by Schlosser and Cottet (2002) highlights the application of halogen/halogen displacement in pyridines. This study demonstrates how 2-chloropyridines and 2-bromopyridines can be converted to their corresponding iodo compounds. This process is crucial for the creation of compounds like 2-Chloro-3-fluoro-5-iodo-4-methylpyridine and has applications in creating a variety of pyridine-based compounds with potential use in pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002).
Synthesis of Complex Pyridines
Wu et al. (2022) reported on the synthesis of complex pyridine structures, including compounds similar to 2-Chloro-3-fluoro-5-iodo-4-methylpyridine. This research is significant for its potential applications in medicinal chemistry, as these halopyridine isomers are valuable for constructing pharmacologically active molecules (Wu et al., 2022).
Development of Cognition Enhancers
Pesti et al. (2000) explored the functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition-enhancing drugs. This study underscores the role of complex pyridines in developing new therapeutic agents (Pesti et al., 2000).
Antiviral Nucleosides Synthesis
The synthesis of antiviral nucleosides by Watanabe et al. (1983) demonstrates the potential of halogenated pyridines in developing effective treatments for viral infections. Compounds like 2-Chloro-3-fluoro-5-iodo-4-methylpyridine may serve as key intermediates in the creation of new antiviral agents (Watanabe et al., 1983).
Chemical Reactivity and Synthesis Applications
Manojkumar et al. (2013) demonstrated the utility of pyridine compounds in Suzuki coupling reactions, which are vital for creating complex organic molecules with applications across various fields, including pharmaceuticals (Manojkumar et al., 2013).
Safety And Hazards
The safety information for 2-Chloro-3-fluoro-5-iodo-4-methylpyridine indicates that it has the following hazard statements: H302, H315, H320, H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301+P312, P330 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
properties
IUPAC Name |
2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEJNYBOMMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437617 | |
Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-5-iodo-4-methylpyridine | |
CAS RN |
153035-01-9 | |
Record name | 2-chloro-3-fluoro-5-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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